molecular formula C24H15ClF2N2O3 B2722433 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866342-08-7

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2722433
CAS No.: 866342-08-7
M. Wt: 452.84
InChI Key: NOTSOZWLTGCSPL-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a chemical compound known for its unique structure and properties It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The process includes:

    Formation of the quinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorobenzoyl group: This is achieved through Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Acetylation: The final step involves the acetylation of the quinoline derivative with 4-fluoroaniline to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s unique structure allows it to bind effectively to the enzyme’s active site, making it a potent antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.

    Norfloxacin: A fluoroquinolone used to treat urinary tract infections.

    Ofloxacin: A broad-spectrum antibiotic used to treat various bacterial infections.

Uniqueness

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide stands out due to its specific substitution pattern, which enhances its binding affinity to bacterial DNA-gyrase. This unique structure provides it with a broader spectrum of activity and potentially lower resistance development compared to other fluoroquinolones.

Properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClF2N2O3/c25-15-3-1-14(2-4-15)23(31)20-12-29(21-10-7-17(27)11-19(21)24(20)32)13-22(30)28-18-8-5-16(26)6-9-18/h1-12H,13H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTSOZWLTGCSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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